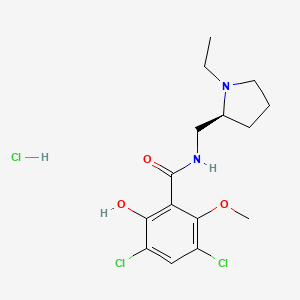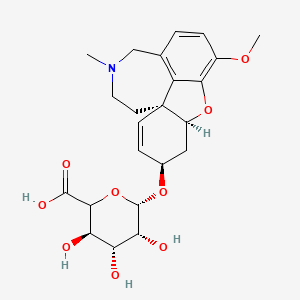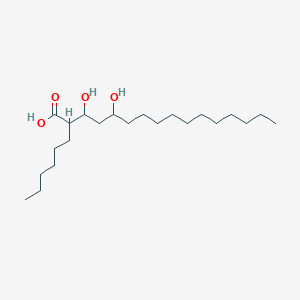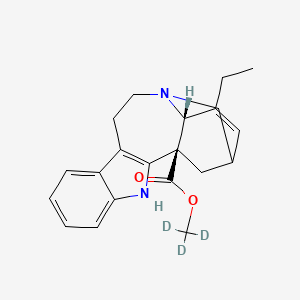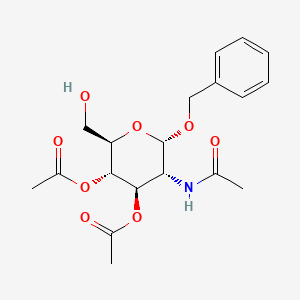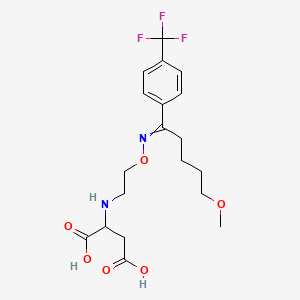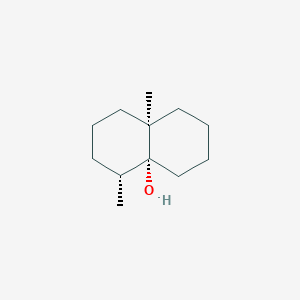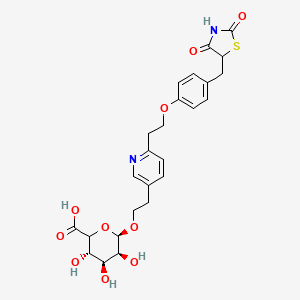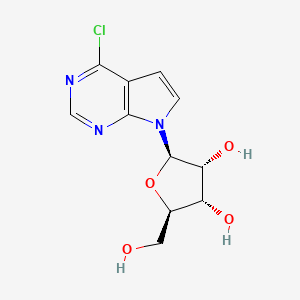![molecular formula C₃₁H₃₂ClNO₄ B1141147 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol CAS No. 184764-20-3](/img/structure/B1141147.png)
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol is a useful research compound. Its molecular formula is C₃₁H₃₂ClNO₄ and its molecular weight is 518.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the cysteinyl leukotriene CysLT1 receptor . This receptor is found in the human airway, including airway smooth muscle cells and airway macrophages, and on other pro-inflammatory cells, including eosinophils and certain myeloid stem cells .
Mode of Action
The compound acts as a selective and orally active leukotriene receptor antagonist . It inhibits the cysteinyl leukotriene CysLT1 receptor . By blocking these receptors, the compound prevents the action of leukotrienes, which are inflammatory molecules that can cause bronchoconstriction and inflammation in the airways .
Biochemical Pathways
The compound affects the leukotriene pathway. Leukotrienes are lipid mediators of inflammation, produced from arachidonic acid via the 5-lipoxygenase pathway. They play a key role in the pathophysiology of asthma and allergic rhinitis . By inhibiting the CysLT1 receptor, the compound prevents the bronchoconstrictive and inflammatory effects of leukotrienes .
Pharmacokinetics
It is known to be an orally active compound , suggesting that it is well-absorbed in the gastrointestinal tract.
Result of Action
The inhibition of the CysLT1 receptor by the compound results in decreased bronchoconstriction and inflammation in the airways . This makes it useful in the treatment of conditions like asthma and allergic rhinitis .
Propiedades
IUPAC Name |
2-[2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]-1-(methoxymethoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32ClNO4/c1-31(35,20-37-21-36-2)28-9-4-3-7-23(28)13-17-30(34)25-8-5-6-22(18-25)10-15-27-16-12-24-11-14-26(32)19-29(24)33-27/h3-12,14-16,18-19,30,34-35H,13,17,20-21H2,1-2H3/b15-10+/t30-,31?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPRPJKYUMHMNX-WSEJTZBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCOC)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COCOC)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
